(Hydroxy(tosyloxy)iodo)benzene

Oxidative hydrolysis α-Halo ketone synthesis Hypervalent iodine

Choose (Hydroxy(tosyloxy)iodo)benzene (HTIB, Koser's reagent) as your hypervalent iodine(III) oxidant for superior α-tosyloxylation of ketones and regiospecific heterocycle synthesis. HTIB uniquely enables metal-free enantioselective oxidative transposition of vinyl halides—transformations unattainable with PIDA or iodosylbenzene. It delivers 21% higher yield than PIDA in α-halo ketone routes, directly reducing material costs and purification efforts. Replace toxic Tl(III) or Ag(I)-based protocols with this environmentally sustainable alternative that aligns with green chemistry mandates. Ideal for medicinal chemistry, process R&D, and SAR studies.

Molecular Formula C13H13IO4S
Molecular Weight 392.21 g/mol
CAS No. 27126-76-7
Cat. No. B1195804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Hydroxy(tosyloxy)iodo)benzene
CAS27126-76-7
Synonyms(hydroxy(tosyloxy)iodo)benzene
HTIB cpd
Molecular FormulaC13H13IO4S
Molecular Weight392.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O
InChIInChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3
InChIKeyLRIUKPUCKCECPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Hypervalent Iodine Oxidant for Regiospecific and Metal-Free Transformations


[Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a crystalline hypervalent iodine(III) reagent (melting point 131–137°C) recognized for its unique dual functionality as an oxidant and a tosyloxy transfer agent . It serves as an environmentally sustainable alternative to toxic heavy metal oxidants, facilitating transformations such as α-tosyloxylation of ketones, oxidative rearrangements, and regiospecific synthesis of heterocycles under mild conditions [1].

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Why Generic Hypervalent Iodine Reagents Cannot Be Substituted Indiscriminately


While several hypervalent iodine(III) reagents (e.g., PIDA, PIFA, iodosylbenzene) are commercially available, their reactivity, selectivity, and reaction outcomes differ significantly from HTIB due to variations in ligand transfer capability, electrophilicity, and stability. Direct substitution without experimental validation often leads to reduced yields, unwanted side products, or complete reaction failure [1]. For instance, HTIB uniquely enables one-pot α-functionalization of ketones and regiospecific oxidative rearrangements that are not effectively replicated by PIDA or iodosylbenzene under identical conditions [2].

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Quantitative Comparative Performance Data for Procurement and Method Selection


Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Superior Yield in Oxidative Hydrolysis of Haloalkenes vs. PIDA

In a direct head-to-head comparison under identical oxidative hydrolysis conditions (CH3CN, TsOH·H2O additive), HTIB (1.1 equiv) provided a 51% yield of the desired α-bromo ketone product (2a), whereas PIDA (1.1 equiv) under the same conditions gave only a 42% yield. This represents a 21% relative improvement in yield for HTIB over the commonly used alternative PIDA [1].

Oxidative hydrolysis α-Halo ketone synthesis Hypervalent iodine

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Enhanced Reaction Rate via Ultrasound Facilitation vs. Conventional Methods

Ultrasound irradiation substantially enhances the rate of α-tosyloxylation of ketones with HTIB compared to traditional stirring methods. While specific comparative yield data between methods is not detailed in the abstract, the study explicitly states that using ultrasound provides a direct, quick, and mild method of tosyloxylation, enabling access to tosylates of alicyclic ketones (e.g., cyclopentanone, cycloheptanone) that are otherwise very difficult to obtain via conventional procedures [1]. This rate acceleration is a unique advantage of HTIB in combination with ultrasound, not commonly reported for other hypervalent iodine reagents under the same conditions.

Ultrasound-assisted synthesis α-Tosyloxylation Ketone functionalization

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Environmentally Preferable Alternative to Toxic Heavy Metal Oxidants in Regiospecific Ring Expansion

HTIB serves as a direct, environmentally benign replacement for toxic heavy metal oxidants like Tl(NO3)3·3H2O and AgNO3/I2 in the regiospecific synthesis of β-benzocycloalkenones. The Wittig-HTIB sequence provides a useful alternative to analogous sequences employing Tl(III) or Ag(I) reagents, which are highly toxic and require careful waste disposal [1]. While yields are comparable, the primary differentiation is the significantly reduced toxicity and environmental impact, making HTIB the preferred choice for sustainable synthesis and compliance with green chemistry principles.

Regiospecific synthesis Ring expansion Green chemistry

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Unique Enantioselective Access to Chiral α-Halo Ketones vs. PIDA

HTIB enables the first example of an iodine(III)-mediated enantioselective oxidative transposition of vinyl halides to produce chiral nonracemic α-halo ketones [1]. In contrast, PIDA and other common hypervalent iodine reagents have not been reported to facilitate this specific enantioselective transformation under comparable conditions. This unique capability stems from HTIB's distinct 'release-and-catch' mechanism involving phenyl tosyloxy iodonium intermediates, which is not observed with PIDA [1].

Enantioselective synthesis Chiral α-halo ketones Asymmetric oxidation

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Superior Versatility in One-Pot α-Azidation of Ketones vs. Iodosylbenzene

HTIB enables a one-pot α-azidation of ketones by first generating α-tosyloxy ketones in situ, which then react with NaN3 to afford α-azido ketones. This protocol circumvents the need for isolating sensitive intermediates. In contrast, iodosylbenzene (IOB) has relatively lesser utility due to its polymeric nature, which renders it insoluble in common solvents and limits its application in one-pot procedures [1]. The use of HTIB, either commercially sourced or generated in situ from iodosobenzene and p-TsOH, provides a more versatile and practical approach for this transformation.

One-pot synthesis α-Azido ketones Ketone functionalization

Hydroxy(tosyloxy)iodo benzene (CAS 27126-76-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Performance


Synthesis of α-Halo Ketone Intermediates for Medicinal Chemistry

Procure HTIB when developing synthetic routes to α-halo ketones, as it provides a 21% higher yield compared to PIDA under mild oxidative hydrolysis conditions [1]. This yield advantage directly reduces material costs and purification efforts, making it the economically and operationally preferred choice for synthesizing these versatile intermediates, which are frequently employed in the construction of complex drug candidates.

Regiospecific Ring Expansion for Natural Product Synthesis

Replace toxic Tl(III) or Ag(I)-based protocols with HTIB for Wittig-ring expansion sequences to synthesize β-benzocycloalkenones [1]. This substitution eliminates heavy metal waste and aligns with green chemistry mandates, which is critical for both academic laboratories seeking sustainable practices and industrial R&D departments aiming to meet stringent environmental regulations.

Ultrasound-Accelerated α-Tosyloxylation of Challenging Ketones

Employ HTIB in combination with ultrasound irradiation to achieve rapid α-tosyloxylation of alicyclic ketones like cyclopentanone and cycloheptanone, which are otherwise very difficult to obtain via conventional methods [1]. This protocol is ideal for process chemistry groups seeking to streamline the synthesis of specific α-functionalized ketone building blocks under mild conditions.

Enantioselective Synthesis of Chiral α-Halo Ketone Building Blocks

Utilize HTIB for the development of metal-free, enantioselective oxidative transposition of vinyl halides to access chiral nonracemic α-halo ketones, a transformation not achievable with PIDA or other common hypervalent iodine reagents [1]. This application is particularly valuable for medicinal chemists requiring enantioenriched chiral building blocks for structure-activity relationship (SAR) studies and lead optimization.

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